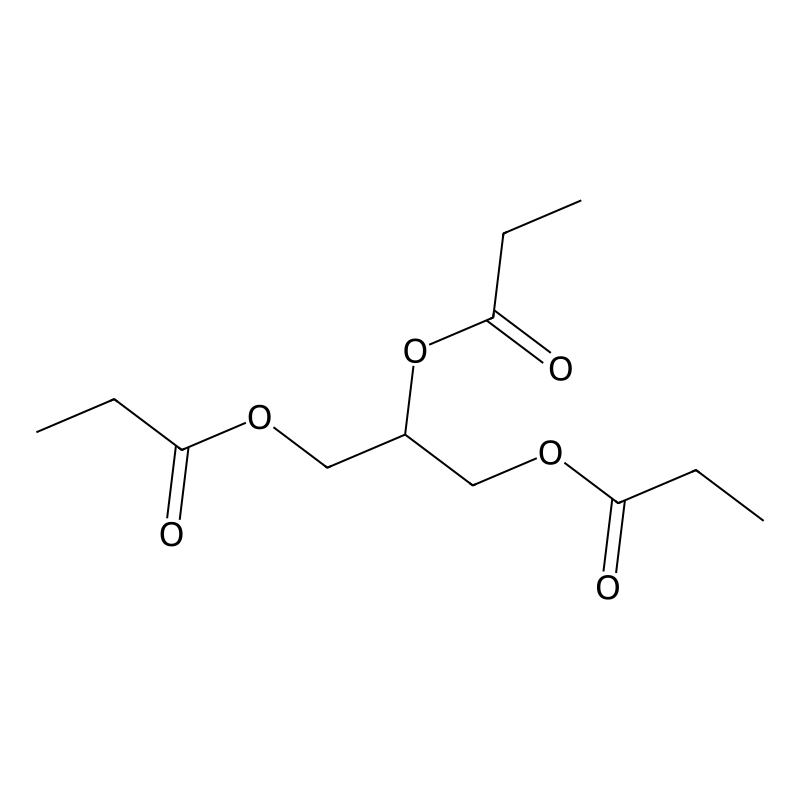

Tripropionin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

slightly soluble in water; soluble in organic solvents, oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Biopharmaceutical Applications

- Drug Delivery: Tripropionin can act as a carrier for poorly water-soluble drugs, enhancing their bioavailability and solubility. This allows for improved drug delivery and therapeutic efficacy [1].

- Prodrug Design: Tripropionin itself can be a prodrug, meaning it undergoes conversion to an active drug within the body. This allows for targeted drug delivery and controlled release, minimizing side effects [2].

Bioplastics and Sustainable Materials

- Biodegradable Polymer: Tripropionin is a promising bioplastic material due to its biodegradability and renewability. It can be synthesized from plant-based sources like glycerol and propionic acid, offering a sustainable alternative to petroleum-based plastics [3].

- Material Properties: Tripropionin possesses valuable material properties like good thermal stability, mechanical strength, and water resistance, making it suitable for various applications such as packaging films, coatings, and fibers [4].

Food Science and Nutrition Research

- Dietary Fat Source: Tripropionin serves as a source of medium-chain triglycerides (MCTs), readily absorbed and metabolized by the body for energy production. MCTs have been studied for their potential benefits in weight management, athletic performance, and gut health [5].

- Food Additive: Tripropionin finds potential application as a food additive due to its natural origin, safety profile, and ability to modulate specific properties like texture and shelf life [6].

Additional Research Applications

- Cosmetics: Tripropionin's emollient and moisturizing properties make it a potential ingredient in cosmetic formulations [7].

- Biofuels: Research is ongoing to explore the potential of tripropionin as a biofuel source due to its conversion into biodiesel [8].

These are just a few examples of the diverse applications of tripropionin in scientific research. As research continues, this versatile compound holds promise for further advancements in various fields.

Note:

- Source for Drug Delivery application:

- Source for Prodrug Design application:

- Source for Biodegradable Polymer application: )

- Source for Material Properties application:

- Source for Dietary Fat Source application:

- Source for Food Additive application:

- Source for Cosmetics application:

- Source for Biofuels application: )

Tripropionin, chemically known as glyceryl tripropionate, is a colorless, oily liquid at room temperature. It is classified as a triglyceride, formed by the esterification of glycerol with three molecules of propionic acid. The molecular formula of tripropionin is C₁₂H₂₀O₆, and its structure features three ester linkages connecting to a glycerol backbone, making it a triester compound . Tripropionin occurs naturally in some plant fats and oils but can also be synthesized in laboratory settings. Its unique properties make it an area of interest for various applications, particularly in the fields of biofuels and biodegradable materials .

- Hydrolysis: In the presence of water, tripropionin can hydrolyze back into glycerol and propionic acid. This reaction can be catalyzed by acids or enzymes .

- Esterification: Tripropionin can react with alcohols to form esters, which may have applications in flavoring or fragrance industries .

- Transesterification: This process involves the exchange of ester groups and can be used to modify the properties of tripropionin for specific applications .

While specific biological activities of tripropionin are not extensively documented, it is noted for its role as a flavoring agent. Its safety profile indicates low toxicity; for instance, the oral LD50 in rats is reported to be 6400 mg/kg, suggesting that it poses minimal acute toxicity risks . Additionally, tripropionin's potential as a biodegradable compound suggests it may have favorable interactions within biological systems.

The synthesis of tripropionin typically involves the following steps:

- Esterification Reaction: Glycerol is reacted with propionic acid in the presence of an acid catalyst (such as sulfuric acid) to promote ester formation.

- Purification: The resulting mixture is purified through distillation or other separation techniques to isolate tripropionin from unreacted materials and by-products .

This method allows for the efficient production of tripropionin suitable for various applications.

Tripropionin has several notable applications:

- Biofuels: Due to its biodegradable nature, tripropionin is being explored as a potential component in biofuel production.

- Biodegradable Polymers: Its properties make it suitable for use in developing environmentally friendly polymers.

- Flavoring Agent: Tripropionin is used in the food industry for its flavoring properties .

Interaction studies involving tripropionin primarily focus on its hydrolysis and behavior in biological systems. Research indicates that enzymes can effectively catalyze the hydrolysis of tripropionin, which could influence its stability and activity in various applications . Further studies are needed to explore its interactions with other compounds and its potential effects on biological systems.

Tripropionin shares structural similarities with other triglycerides and esters. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Glyceryl Tristearate | C57H110O6 | Derived from stearic acid; used in cosmetics |

| Glyceryl Trioleate | C57H104O6 | Derived from oleic acid; commonly found in food oils |

| Glyceryl Tributyrate | C15H28O6 | Derived from butyric acid; used as a flavoring agent |

Uniqueness of Tripropionin: Unlike these compounds, which are derived from longer-chain fatty acids, tripropionin is formed from propionic acid, giving it distinct properties such as lower viscosity and different solubility characteristics. Its potential applications in sustainable materials also set it apart from more traditional triglycerides used primarily in food and cosmetic industries .

Catalytic Esterification Techniques

The esterification of glycerol with propionic acid follows a classical acid-catalyzed nucleophilic acyl substitution mechanism. Glycerol, a trihydric alcohol, reacts with three equivalents of propionic acid to form tripropionin and water. The reaction equilibrium is influenced by the continuous removal of water, which shifts the balance toward ester formation. Several catalytic approaches have been developed to optimize this process.

Acid-Catalyzed Pathways

Sulfuric Acid Catalysis

Sulfuric acid remains one of the traditional catalysts for tripropionin synthesis. In this approach, glycerol reacts with propionic acid in the presence of concentrated sulfuric acid. The reaction mechanism involves protonation of the carbonyl oxygen of propionic acid by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of glycerol.

A typical procedure involves:

- Combining glycerol (0.5 mol) with propionic acid (3 mol) in a 1:6 molar ratio

- Adding sulfuric acid catalyst (approximately 2 ml)

- Heating the mixture in a round-bottomed flask equipped with distillation apparatus

- Removing water formed during esterification along with some propionic acid

- Continuing the reaction until the temperature reaches 141°C (the boiling point of propionic acid)

- Neutralizing the catalyst with 50 wt% NaOH aqueous solution

- Filtering off the formed inorganic salts

- Removing unreacted propionic acid and remaining water by vacuum distillation

This method has been shown to produce tripropionin with yields exceeding 96% when water removal is efficient. However, the use of sulfuric acid presents several challenges, including equipment corrosion, safety concerns, and environmental considerations.

Scandium Triflate Catalysis

Scandium(III) trifluoromethanesulfonate (scandium triflate, Sc(OTf)₃) has emerged as an efficient Lewis acid catalyst for tripropionin synthesis. Unlike traditional Lewis acids, scandium triflate offers several advantages, including stability towards water and the ability to act as a true catalyst rather than requiring stoichiometric amounts.

From patent documentation and research studies, a typical procedure using scandium triflate involves:

- Mixing glycerol (0.27 mol) with scandium triflate (0.0012 mol, approximately 0.4 mol%) in a reaction vessel

- Adding propionic acid (excess) and toluene as a solvent

- Heating the mixture to 129°C with continuous stirring

- Removing water azeotropically using a solvent trap with a reflux condenser

- Monitoring the reaction progress by measuring the volume of water removed and through gas chromatography

- Upon completion, cooling the reaction mixture and removing toluene by rotary evaporation

- Removing excess propionic acid by vacuum distillation

- Purifying the crude product through high vacuum distillation

This method has been reported to yield 94.3% tripropionin with 97.7% purity, with minimal formation of mono- and diesters. The high selectivity achieved with scandium triflate makes it particularly attractive for high-purity tripropionin production.

The mechanism of scandium triflate catalysis involves the coordination of the Lewis acidic scandium center to the carbonyl oxygen of propionic acid, activating it towards nucleophilic attack by the hydroxyl groups of glycerol. The triflate counterions provide stability to the complex while maintaining high catalytic activity.

Table 1: Comparative Analysis of Acid Catalysts for Tripropionin Synthesis

| Parameter | Sulfuric Acid | Scandium Triflate |

|---|---|---|

| Catalyst loading | 3-5 wt% | 0.4-0.5 mol% |

| Reaction temperature | Up to 141°C | Typically 129°C |

| Water sensitivity | Moderate | Low (water-stable) |

| Selectivity | Good, but forms some by-products | Excellent (>97% purity) |

| Catalyst recovery | Difficult | Possible |

| Environmental impact | Higher | Lower |

| Cost | Low | High |

Scandium triflate has also demonstrated remarkable versatility as a catalyst in various organic reactions beyond esterification, including aromatic nitration, Mukaiyama aldol addition reactions, and Friedel-Crafts alkylations. This versatility further highlights its potential as a specialized catalyst for high-value chemical synthesis.

Azeotropic Distillation with Toluene for Water Removal

Water removal is a critical aspect of tripropionin synthesis, as the esterification reaction is reversible and reaches equilibrium in the presence of water. Efficient water removal shifts the equilibrium towards ester formation, improving yields and reaction rates. Azeotropic distillation using toluene has emerged as an effective technique for continuous water removal during tripropionin synthesis.

The principle behind this technique lies in the formation of a toluene-water azeotrope with a boiling point of approximately 84°C, which is lower than the boiling points of the individual components (water: 100°C, toluene: 110.6°C). This allows for the selective removal of water from the reaction mixture while retaining most of the propionic acid and other components.

A typical setup for azeotropic distillation in tripropionin synthesis includes:

- A reaction vessel equipped with heating and stirring capabilities

- A Dean-Stark trap or similar water-separating apparatus

- A reflux condenser

- Temperature control systems

During the reaction, the toluene-water azeotrope vaporizes, condenses in the condenser, and flows into the separation apparatus. Due to immiscibility and density differences, water separates from toluene and is collected in the trap, while toluene returns to the reaction vessel. This continuous process effectively removes water as it forms during the esterification reaction.

According to research findings, when azeotropic water removal with toluene is employed, tripropionin yields exceeding 96% can be achieved. This represents a significant improvement over methods that do not employ efficient water removal strategies.

The original US patent (US2005371A) for tripropionin manufacture specifically highlights this technique, stating that in a process of making tripropionin by esterifying glycerol with propionic acid, the water formed is removed by azeotropic distillation, which is key to driving the reaction to completion.

The advantages of azeotropic distillation with toluene include:

- Continuous and efficient water removal

- Shift of reaction equilibrium towards product formation

- Potential for higher yields and reaction rates

- Reduced reaction times

- Improved product purity

However, this technique also presents challenges, including additional solvent usage and recovery requirements, energy consumption for heating and distillation, and safety considerations related to toluene handling.

Crude Glycerol Utilization from Biodiesel By-Products

A significant development in tripropionin synthesis is the utilization of crude glycerol, a by-product of biodiesel production, as a feedstock. This approach addresses two challenges simultaneously: finding value-added applications for crude glycerol and developing more sustainable production methods for tripropionin.

Biodiesel production generates approximately 10% by weight of crude glycerol as a by-product. This crude glycerol contains various impurities, including water, methanol, soaps, free fatty acids, and inorganic salts, which typically require costly purification before conventional use.

A process flow for tripropionin production from crude glycerol involves:

Pretreatment of crude glycerol:

- Addition of phosphoric acid for soap splitting

- Separation of free fatty acids

- Partial removal of inorganic salts and heavy compounds

- Optional water removal through distillation

Esterification reaction:

- Reaction of pretreated glycerol with propionic acid (typically 2-3 molar excess)

- Addition of sulfuric acid catalyst (approximately 4-5 wt%)

- Use of toluene as entraining agent for water removal

- Reaction at elevated temperature (typically 140-150°C)

Product recovery:

Research indicates that this process can achieve tripropionin yields exceeding 96%, comparable to those obtained from pure glycerol. Importantly, the presence of inorganic salts in partially purified glycerol does not significantly interfere with esterification when using conventional acid catalysts like sulfuric acid.

Figure 1: Process Flow Diagram for Tripropionin Production from Crude Glycerol

[A detailed flow diagram would be inserted here showing the process steps from crude glycerol to tripropionin]

Table 2: Mass Balance Analysis for Tripropionin Production from Crude Glycerol

This analysis suggests that from 100 kg of crude glycerol, approximately 139 kg of tripropionin can be produced, representing an effective value-added conversion of this biodiesel by-product. The process creates a sustainable cycle where waste from one industry becomes valuable input for another.

The advantages of utilizing crude glycerol for tripropionin synthesis include:

- Valorization of a biodiesel by-product

- Reduced raw material costs

- Enhanced sustainability of both biodiesel and tripropionin production

- Simplified process flow compared to glycerol purification followed by esterification

- Potential for integration with existing biodiesel production facilities

Research published in specialized chemical engineering journals demonstrates that "any expensive purification of the product by distillation is not necessary" when using this approach, as the formed salts can be removed by simple filtration. This significantly enhances the economic viability of the process.

Tripropionin, chemically known as glyceryl tripropanoate, represents a versatile triglyceride compound with the molecular formula C₁₂H₂₀O₆ and molecular weight of 260.28 g/mol [1]. This clear, colorless to pale yellow liquid compound has found extensive applications across industrial and pharmacological sectors due to its unique physicochemical properties and biocompatible nature [2].

Flavoring and Food Additive Roles

Tripropionin serves as a significant flavoring agent in the food industry, holding both FEMA number 3286 and JECFA number 921 designations [6] [7]. The compound has been evaluated by the Joint Expert Committee on Food Additives and received an acceptable daily intake status with no safety concern at current levels of intake when used as a flavoring agent [8] [13].

The organoleptic properties of tripropionin make it particularly valuable in food applications. At concentrations of 75 parts per million, the compound exhibits taste characteristics described as oily and bitter with a fatty, nutty aftertaste [11] [14]. These sensory attributes contribute to its effectiveness as a flavoring enhancer in various food formulations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight (g/mol) | 260.28 |

| FEMA Number | 3286 |

| JECFA Number | 921 |

| Taste Threshold | 75 ppm |

| Taste Profile | Oily, bitter with fatty, nutty aftertaste |

The regulatory framework surrounding tripropionin as a food additive is well-established [7]. The United States Food and Drug Administration recognizes tripropionin under the Substances Added to Food database, where it is listed for use as both a flavoring agent and solvent vehicle [7]. The compound's Generally Recognized as Safe status facilitates its incorporation into various food products without extensive pre-market approval requirements.

Research into tripropionin's flavoring applications has demonstrated its effectiveness in enhancing taste profiles without introducing undesirable odors . The compound's odorless to practically odorless nature allows for precise flavor modification without interfering with the natural aroma characteristics of food products [1] [4]. This property makes tripropionin particularly valuable in applications where subtle flavor enhancement is required without masking existing sensory attributes.

Polymer Plasticization and Material Science

Tripropionin functions as an effective plasticizer in polymer science applications, particularly in systems requiring enhanced flexibility and reduced brittleness [1] [4]. The compound's molecular structure, consisting of three propanoate ester groups attached to a glycerol backbone, provides optimal plasticization characteristics for various polymer matrices.

The plasticization mechanism of tripropionin involves integration into polymer chains, where it reduces intermolecular forces and increases free volume within the polymer matrix [16]. This process results in lowered glass transition temperatures and enhanced material flexibility, making tripropionin suitable for applications requiring improved workability and processing characteristics [16].

Comparative studies with other plasticizers have demonstrated tripropionin's effectiveness in cellulose-based polymer systems [15]. Research conducted on cellulose acetate phthalate films showed that plasticizers, including compounds similar to tripropionin, significantly affected mechanical properties such as elongation percentage, elastic modulus, and ultimate tensile strength [15]. The incorporation of plasticizers at concentrations of 10 to 20 weight percent resulted in measurable improvements in film flexibility while maintaining structural integrity [15].

The material science applications of tripropionin extend to biodegradable polymer systems, where its biocompatible nature provides advantages over synthetic plasticizers . The compound's ability to undergo enzymatic hydrolysis makes it suitable for applications requiring controlled degradation characteristics . This property is particularly valuable in developing sustainable materials that can degrade naturally without environmental persistence.

Drug Delivery Platforms

Lipid-Stabilized Nanodroplet Formulations

Tripropionin has emerged as a promising oil phase component in lipid-stabilized oil nanodroplet formulations for pharmaceutical applications [21] [22]. Research conducted by Mico and colleagues demonstrated the successful formation of tripropionin-based lipid-stabilized oil nanodroplets through high-pressure homogenization techniques [22] [25].

The formation parameters for tripropionin nanodroplets have been optimized to achieve consistent particle characteristics [22]. High-pressure homogenization at 175 megapascals produces nanodroplets with sizes ranging from 100 to 300 nanometers and polydispersity indices between 0.1 and 0.3 [22] [25]. These size characteristics fall within the optimal range for pharmaceutical applications, where controlled particle size distribution is critical for therapeutic efficacy.

| Parameter | Optimal Range | Method |

|---|---|---|

| Production Pressure (MPa) | 175 | High pressure homogenization |

| Particle Size Range (nm) | 100-300 | Dynamic light scattering |

| Polydispersity Index | 0.1-0.3 | Polydispersity measurement |

| Storage Stability (4°C) | >6 weeks | Long-term stability study |

| Physiological Stability | Stable under physiological conditions | Physiological buffer testing |

The stability characteristics of tripropionin-based nanodroplets represent a significant advantage for pharmaceutical formulations [22]. Studies have shown that these nanodroplets remain stable for over six weeks when stored at 4 degrees Celsius, with size changes of less than 10 percent under physiological conditions [22] [25]. This stability profile indicates excellent potential for long-term storage and clinical application.

The selection of tripropionin over alternative oils such as triacetin was based on its reduced water solubility characteristics [21]. This property enhances the stability of the nanodroplet formulation and reduces the likelihood of oil phase migration during storage [21]. The enhanced stability contributes to consistent drug loading and release characteristics over extended periods.

Encapsulation Efficiency and Stability Studies

Comprehensive studies on tripropionin nanodroplets have demonstrated exceptional encapsulation efficiency for hydrophobic pharmaceutical compounds [22] [25]. Research focusing on combretastatin A4 encapsulation achieved an efficiency of approximately 76 percent, with final drug concentrations reaching 1.3 milligrams per milliliter [22] [25].

The encapsulation process involves the incorporation of hydrophobic drugs into the tripropionin oil phase during nanodroplet formation [21]. The compatibility between combretastatin A4 and tripropionin was attributed to the enhanced solubility of the drug in the oil phase compared to aqueous systems [21]. This enhanced solubility directly contributes to the high encapsulation efficiency observed in experimental studies.

| Parameter | Value | Measurement Method |

|---|---|---|

| Encapsulation Efficiency (%) | 76 | Ultraviolet-visible spectroscopy |

| Drug Concentration (mg/ml) | 1.3 | Direct quantification |

| Drug Loading Method | Oil-in-water nanoemulsion | High pressure homogenization |

| Formulation Stability | Stable formulation | Storage condition testing |

| Release Mechanism | Controlled release from nanodroplets | In vitro release studies |

Stability studies conducted under various storage conditions have confirmed the robustness of tripropionin-based drug delivery systems [22]. The nanodroplets maintained their structural integrity and drug loading capacity under both refrigerated storage and physiological conditions [22]. This stability profile supports the development of clinically viable formulations with predictable shelf-life characteristics.

The analytical methods employed for encapsulation efficiency determination included ultraviolet-visible spectroscopy for drug quantification [21]. Calibration curves developed specifically for combretastatin A4 in tripropionin provided accurate measurement of drug concentrations within the nanodroplet formulations [21]. These analytical approaches ensure precise characterization of drug loading and release profiles.

In Vitro Microtubule Disruption Mechanisms

In vitro studies using tripropionin-based nanodroplets loaded with combretastatin A4 have demonstrated effective microtubule disruption mechanisms in cellular systems [22] [25]. Research conducted on SVR mouse endothelial cells showed characteristic microtubule disruption across all tested drug concentrations, indicating successful drug release and cellular uptake [22].

The microtubule disruption studies employed escalating concentrations of combretastatin A4 tripropionin nanodroplets ranging from 2 to 100 nanomolar over a two-hour treatment period [21]. Immunofluorescence microscopy revealed consistent microtubule network disruption at all concentration levels, demonstrating the effectiveness of the delivery system [21] [22].

| Concentration (nM) | Treatment Duration (hours) | Microtubule Disruption | Cell Line |

|---|---|---|---|

| 2 | 2 | Observed | SVR mouse endothelial cells |

| 10 | 2 | Observed | SVR mouse endothelial cells |

| 25 | 2 | Observed | SVR mouse endothelial cells |

| 50 | 2 | Observed | SVR mouse endothelial cells |

| 100 | 2 | Observed | SVR mouse endothelial cells |

The mechanism of microtubule disruption involves the release of combretastatin A4 from tripropionin nanodroplets following cellular uptake [22]. The drug's interaction with tubulin proteins results in the characteristic disruption of microtubule networks observed in treated cells [29]. This mechanism is consistent with the known antitubulin properties of combretastatin compounds and validates the effectiveness of tripropionin as a delivery vehicle.

Quantitative analysis of microtubule disruption demonstrated dose-dependent responses across the tested concentration range [35]. The consistent disruption patterns observed at all concentrations suggest efficient drug release from the tripropionin matrix and adequate cellular bioavailability [22]. These findings support the potential clinical application of tripropionin-based delivery systems for compounds targeting microtubule function.

Cholesterol Modulation in Hypercholesterolemic Models

Tripropionin, also known as glycerol tripropionate, has demonstrated significant cholesterol-modulating properties in various experimental models, particularly those involving hypercholesterolemia. The compound's mechanism of action appears to be multifaceted, involving both direct and indirect effects on cholesterol metabolism.

Comparative Effectiveness with Other Triglycerides

Research has demonstrated that tripropionin exhibits distinct cholesterol-lowering properties compared to other short-chain triglycerides. In a comparative study utilizing hypercholesterolemic hamsters, tripropionin showed different efficacy profiles compared to tributyrin (glycerol tributyrate) in reducing plasma cholesterol levels. While tributyrin supplementation at 1% concentration significantly reduced plasma total cholesterol, non-high-density lipoprotein cholesterol, and the ratio of non-high-density lipoprotein cholesterol to high-density lipoprotein cholesterol, tripropionin supplementation did not produce the same degree of cholesterol reduction.

The differential effects between tripropionin and tributyrin appear to be related to their distinct mechanisms of action. Tributyrin demonstrated superior cholesterol-lowering efficacy by increasing fecal bile acid excretion through upregulation of cytochrome P450 family 7 subfamily A member 1 (CYP7A1) and liver X receptor alpha (LXRα) gene expression. In contrast, tripropionin's cholesterol-modulating effects appear to operate through different pathways, suggesting compound-specific mechanisms of action among short-chain triglycerides.

Propionate-mediated Cholesterol Regulation

The cholesterol-modulating effects of tripropionin are closely linked to its hydrolysis product, propionic acid, which has been extensively studied for its cholesterol-lowering properties. Propionic acid demonstrates inhibitory effects on hepatic cholesterol synthesis, particularly when acetate serves as a major source of acetyl-coenzyme A. In isolated rat hepatocytes, propionic acid appears as an effective inhibitor of fatty acid synthesis and, to a lesser extent, cholesterol synthesis, even at concentrations as low as 0.6 millimolar.

The mechanism of propionic acid's cholesterol-lowering effect involves multiple pathways. Studies have shown that propionic acid can significantly reduce plasma total cholesterol and low-density lipoprotein cholesterol levels in humans through immune-dependent mechanisms. The compound increases regulatory T-cell numbers and interleukin-10 levels in the intestinal microenvironment, which in turn suppresses the expression of Niemann-Pick C1-like 1 (NPC1L1), a major intestinal cholesterol transporter.

Metabolic Effects on Cholesterol Homeostasis

In controlled feeding trials utilizing gnotobiotic mice, tripropionin supplementation demonstrated significant improvements in cholesterol homeostasis. The compound reduced fasting plasma levels of total cholesterol and high-density lipoprotein cholesterol while also reducing plasma insulin levels. These effects were accompanied by improvements in glycemic control and reductions in adiposity, indicating a comprehensive impact on metabolic health parameters.

The cholesterol-modulating effects of tripropionin appear to be dependent on gut microbiota composition. In mice colonized with specific human microbiota, tripropionin treatment resulted in variable responses, with some microbiota compositions showing enhanced cholesterol-lowering effects while others showed minimal response. This suggests that the efficacy of tripropionin in cholesterol management may be influenced by individual microbiome profiles.

Bile Acid Metabolism and Cholesterol Excretion

The relationship between tripropionin and bile acid metabolism represents a crucial aspect of its cholesterol-modulating properties. While tributyrin has been shown to increase fecal bile acid excretion through upregulation of bile acid synthesis enzymes, tripropionin appears to have a more complex relationship with bile acid metabolism. The compound's hydrolysis product, propionic acid, can influence bile acid pool composition and enterohepatic circulation, potentially affecting cholesterol homeostasis through these mechanisms.

Research has demonstrated that propionate-producing bacteria in the gut microbiota can influence bile acid metabolism by modulating the expression of farnesoid X receptor (FXR) and fibroblast growth factor 15 (FGF15), key regulators of bile acid synthesis. This suggests that tripropionin, through its conversion to propionate, may indirectly influence cholesterol metabolism by modulating bile acid homeostasis.

Table 3.1: Cholesterol-Modulating Effects of Tripropionin in Various Models

| Model System | Dose/Duration | Primary Outcomes | Mechanism | Reference |

|---|---|---|---|---|

| Hypercholesterolemic hamsters | 0.5-1% dietary supplementation | No significant cholesterol reduction | Unknown | |

| Gnotobiotic mice | 13-week supplementation | Reduced total cholesterol, improved insulin sensitivity | Microbiota-dependent | |

| Human clinical trial | 500 mg twice daily, 8 weeks | 15.9 mg/dL reduction in LDL cholesterol | Immune-mediated NPC1L1 suppression | |

| Rat hepatocytes | 0.6-2.5 mmol/L propionate | Inhibition of cholesterol synthesis | Acetyl-CoA pathway interference |

Gut Microbiota Modulation and Bile Acid Excretion

The interaction between tripropionin and gut microbiota represents a complex bidirectional relationship that significantly influences both microbial composition and metabolic outcomes. This interaction is mediated primarily through the compound's hydrolysis to propionic acid and its subsequent effects on microbial communities and bile acid metabolism.

Microbiota-Dependent Metabolic Effects

Research utilizing gnotobiotic mice has demonstrated that the metabolic effects of tripropionin are highly dependent on the composition of the gut microbiota. In studies where mice were colonized with fecal microbiota from human subjects, tripropionin supplementation showed variable responses based on the donor microbiota characteristics. Mice colonized with microbiota from individuals who had previously responded to Anaerobutyricum soehngenii treatment showed significant improvements in glycemic control when treated with tripropionin, while mice colonized with microbiota from non-responders showed minimal effects.

The mechanism underlying these microbiota-dependent effects appears to be related to the production and utilization of propionate. In responsive microbiota, tripropionin treatment resulted in increased cecal propionate levels, which correlated positively with glucose homeostasis improvements. Conversely, in non-responsive microbiota, the association between propionate levels and metabolic improvements was reversed, suggesting different metabolic pathways or microbial interactions.

Propionic Acid Effects on Microbial Composition

The administration of propionic acid, the primary hydrolysis product of tripropionin, has been shown to significantly alter gut microbiota composition. In murine studies, dietary propionic acid supplementation resulted in increased abundance of specific bacterial taxa, including several species of Bacteroides, Prevotella, and Ruminococcus. Notably, these bacterial species have been previously associated with propionic acid production, suggesting a potential positive feedback mechanism.

The effects of propionic acid on microbial communities appear to be mediated through both antimicrobial and metabolic mechanisms. Propionic acid can exhibit antimicrobial properties against certain bacterial species while serving as a nutrient source for others. This differential effect results in selective pressure that favors bacteria with higher propionic acid tolerance or the ability to utilize it as a carbon source.

Bile Acid Metabolism and Microbial Interactions

The relationship between tripropionin, gut microbiota, and bile acid metabolism represents a crucial aspect of the compound's biological activity. Bile acids serve as antimicrobial agents in the intestine, inhibiting bacterial overgrowth and maintaining intestinal homeostasis. The gut microbiota, in turn, regulates bile acid metabolism through enzymatic conversion of primary bile acids to secondary bile acids and modulation of bile acid synthesis pathways.

Tripropionin's influence on bile acid metabolism appears to be mediated through its effects on specific microbial populations. Research has shown that propionate-producing bacteria can influence bile acid pool composition by modulating the expression of key regulatory genes. Specifically, these bacteria can affect the expression of bile salt hydrolases, enzymes responsible for bile acid deconjugation, and hydroxysteroid dehydrogenases, which catalyze bile acid transformations.

Tryptophan Metabolism and Microbial Interactions

The interaction between tripropionin and tryptophan metabolism represents another important aspect of gut microbiota modulation. Tryptophan-derived metabolites, including indole-3-propionic acid, have been shown to influence gut microbiota composition and function. The production of these metabolites by gut bacteria can be influenced by the availability of short-chain fatty acids, including propionate derived from tripropionin hydrolysis.

Studies have demonstrated that bacterial tryptophan metabolites can modulate gut barrier function and immune responses through activation of pregnane X receptor and aryl hydrocarbon receptor pathways. The propionate derived from tripropionin hydrolysis may influence these pathways by affecting the growth and metabolism of tryptophan-metabolizing bacteria.

Functional Consequences of Microbiota Modulation

The modulation of gut microbiota by tripropionin has several functional consequences that extend beyond simple compositional changes. The compound's effects on microbial communities can influence the production of various metabolites, including other short-chain fatty acids, bile acids, and amino acid derivatives. These metabolic changes can have cascading effects on host physiology, including inflammation, metabolic homeostasis, and immune function.

Research has shown that tripropionin supplementation can improve gut barrier function and reduce intestinal permeability. These effects appear to be mediated through the compound's influence on beneficial bacterial populations and their metabolic products. The improvement in gut barrier function may contribute to the systemic metabolic benefits observed with tripropionin supplementation.

Table 3.2: Gut Microbiota Modulation Effects of Tripropionin

| Experimental Model | Microbial Changes | Metabolic Outcomes | Duration | Reference |

|---|---|---|---|---|

| Gnotobiotic mice | Increased propionate-producing bacteria | Improved glucose homeostasis | 13 weeks | |

| Murine dietary supplementation | Increased Bacteroides, Prevotella, Ruminococcus | Enhanced lipid metabolism pathways | Variable | |

| Ex vivo fecal fermentation | Reduced Bacteroidota, altered SCFA production | Donor-specific metabolic changes | 48 hours | |

| Colitis model mice | Improved gut barrier integrity | Reduced inflammation | 2-4 weeks |

Enzymatic Hydrolysis by Pancreatic Lipase

The enzymatic hydrolysis of tripropionin by pancreatic lipase represents a fundamental aspect of its biological activity and bioavailability. This process determines the rate and extent of propionic acid release, which directly influences the compound's pharmacological effects. The interaction between tripropionin and pancreatic lipase has been extensively studied and provides important insights into the compound's mechanism of action.

Lipase Substrate Specificity and Tripropionin

Pancreatic lipase demonstrates specific substrate preferences based on the chain length and physical properties of triglycerides. Studies have shown that tripropionin serves as an effective substrate for pancreatic lipase, with hydrolysis rates that vary depending on the experimental conditions and enzyme concentration. The compound's relatively short propionate chains (C3) make it more water-soluble than longer-chain triglycerides, which affects its interaction with the enzyme's active site.

Research has demonstrated that microbial triacylglycerol lipases from various sources, including Rhizopus oryzae, Mucor miehei, Candida rugosa, and Candida antarctica, exhibit significant activity against tripropionin. The hydrolysis rates range from 70% to 90% of those observed with emulsified substrates, indicating that tripropionin can be effectively processed by multiple lipase enzymes. This broad substrate recognition suggests that tripropionin hydrolysis is not limited to pancreatic lipase but can be catalyzed by various lipolytic enzymes present in different biological systems.

Enzymatic Mechanism and Kinetics

The hydrolysis of tripropionin by pancreatic lipase follows the classical enzymatic mechanism involving the formation of an acyl-enzyme intermediate. The active site of pancreatic lipase contains a catalytic triad consisting of serine, histidine, and aspartic acid residues, which cooperatively facilitate the hydrolysis reaction. The process involves two sequential nucleophilic acyl substitution reactions: formation of the acyl-enzyme intermediate and subsequent hydrolysis to release the fatty acid.

Studies utilizing monomeric tripropionin have provided important insights into the enzyme's catalytic mechanism. The hydrolysis of dissolved tripropionin by pancreatic lipase demonstrates competitive inhibition patterns when studied alongside other substrates such as triacetin. This competitive inhibition suggests that tripropionin and other short-chain triglycerides compete for the same active site, confirming the specificity of the enzymatic interaction.

The kinetic parameters for tripropionin hydrolysis vary significantly depending on the physical state of the substrate. When tripropionin is present in solution as monomeric molecules, the hydrolysis rate is considerably slower than when it is presented as an emulsion or in the presence of interfaces. This phenomenon is related to the interfacial activation of pancreatic lipase, where the enzyme's activity is enhanced by interaction with lipid-water interfaces.

Interfacial Activation and Substrate Presentation

The concept of interfacial activation is crucial for understanding tripropionin hydrolysis by pancreatic lipase. The enzyme's activity is dramatically enhanced when substrates are presented at lipid-water interfaces compared to completely dissolved substrates. This activation can result in 100- to 500-fold increases in hydrolysis rates, indicating that interface formation is a critical factor in enzymatic efficiency.

For tripropionin, the formation of micelles or aggregates in aqueous solutions can provide the necessary interfaces for optimal lipase activity. The critical micelle concentration and aggregation behavior of tripropionin influence its susceptibility to enzymatic hydrolysis. Studies have shown that the presence of bile salts can further enhance tripropionin hydrolysis by facilitating emulsification and interface formation.

The interfacial activation phenomenon has important implications for tripropionin's biological activity. In the gastrointestinal tract, the presence of bile salts and the formation of mixed micelles create optimal conditions for tripropionin hydrolysis. This suggests that the compound's bioavailability and therapeutic efficacy may be influenced by factors affecting interface formation and stability.

Enzyme Specificity and Inhibition Studies

Research has demonstrated that tripropionin hydrolysis exhibits specific characteristics that distinguish it from other lipase substrates. Studies using various lipase preparations have shown that tripropionin is hydrolyzed most effectively by certain enzyme variants, with some showing maximum hydrolysis rates for tripropionin compared to other triglycerides. This substrate preference suggests that tripropionin may interact with specific binding sites or conformational states of the enzyme.

Inhibition studies have provided important insights into the mechanism of tripropionin hydrolysis. The compound has been shown to act as a competitive inhibitor for the hydrolysis of other substrates, including para-nitrophenyl acetate. This competitive inhibition pattern confirms that tripropionin binds to the same active site as other lipase substrates and follows similar mechanistic pathways.

The enzymatic hydrolysis of tripropionin is also influenced by various cofactors and environmental conditions. Calcium ions, which are required for optimal pancreatic lipase activity, enhance tripropionin hydrolysis. Additionally, the presence of colipase, a pancreatic lipase cofactor, can modulate the enzyme's activity toward tripropionin, particularly in the presence of bile salts.

Biological Significance of Enzymatic Hydrolysis

The enzymatic hydrolysis of tripropionin by pancreatic lipase has significant biological implications for the compound's therapeutic effects. The rate and extent of hydrolysis determine the release kinetics of propionic acid, which directly influences the compound's pharmacokinetic and pharmacodynamic properties. Rapid hydrolysis results in quick propionic acid release, while slower hydrolysis provides more sustained release profiles.

Studies have shown that the enzymatic hydrolysis of tripropionin can be modulated by various factors, including enzyme concentration, pH, temperature, and the presence of other lipids. These factors can be manipulated to optimize the compound's therapeutic delivery and efficacy. For example, encapsulation of tripropionin in specific formulations can control its release rate and improve its bioavailability.

The understanding of tripropionin hydrolysis mechanisms has practical applications in drug delivery systems. The compound can be used as a biodegradable carrier for other therapeutic agents, with its hydrolysis rate determining the release characteristics of the encapsulated drugs. This application demonstrates the broader utility of tripropionin beyond its direct pharmacological effects.

Table 3.3: Enzymatic Hydrolysis Parameters of Tripropionin

| Enzyme Source | Substrate Concentration | Hydrolysis Rate | Optimal Conditions | Reference |

|---|---|---|---|---|

| Porcine pancreatic lipase | Variable | 70-90% vs emulsified standards | pH 7.5, 37°C | |

| Rhizopus oryzae lipase | 0.25 mL in 30 mL buffer | Maximum rate among C3-C8 triglycerides | pH 7.0, 37°C | |

| Propionibacterium shermanii lipase | Emulsified substrate | Highest activity vs other triglycerides | pH 7.2, 47°C | |

| Human pancreatic lipase | Monomeric solution | Enhanced by interfaces | pH 8.0, 37°C |

The enzymatic hydrolysis of tripropionin represents a critical step in its biological activity, determining both its bioavailability and therapeutic efficacy. The complex interplay between enzyme specificity, interfacial activation, and substrate presentation creates a sophisticated system for controlled propionic acid release. Understanding these mechanisms is essential for optimizing tripropionin's therapeutic applications and developing improved delivery systems for this important compound.

Physical Description

XLogP3

Density

1.065-1.082

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Evaluation of lipid-stabilised tripropionin nanodroplets as a delivery route for combretastatin A4

Victoria Mico, Antonia Charalambous, Sally A Peyman, Radwa H Abou-Saleh, Alexander F Markham, P Louise Coletta, Stephen D EvansPMID: 28495582 DOI: 10.1016/j.ijpharm.2017.05.009

Abstract

Lipid-based nanoemulsions are a cheap and elegant route for improving the delivery of hydrophobic drugs. Easy and quick to prepare, nanoemulsions have promise for the delivery of different therapeutic agents. Although multiple studies have investigated the effects of the oil and preparation conditions on the size of the nanoemulsion nanodroplets for food applications, analogous studies for nanoemulsions for therapeutic applications are limited. Here we present a study on the production of lipid-stabilised oil nanodroplets (LONDs) towards medical applications. A number of biocompatible oils were used to form LONDs with phospholipid coatings, and among these, squalane and tripropionin were chosen as model oils for subsequent studies. LONDs were formed by high pressure homogenisation, and their size was found to decrease with increasing production pressure. When produced at 175MPa, all LONDs samples exhibited sizes between 100 and 300nm, with polydispersity index PI between 0.1 and 0.3. The LONDs were stable for over six weeks, at 4°C, and also under physiological conditions, showing modest changes in size (<10%). The hydrophobic drug combretastatin A4 (CA4) was encapsulated in tripropionin LONDs with an efficiency of approximately 76%, achieving drug concentration of approximately 1.3mg/ml. SVR mouse endothelial cells treated with CA4 tripropionin LONDs showed the microtubule disruption, characteristic of drug uptake for all tested doses, which suggests successful release of the CA4 from the LONDs.A newly high alkaline lipase: an ideal choice for application in detergent formulations

Slim Cherif, Sami Mnif, Fatma Hadrich, Slim Abdelkafi, Sami SayadiPMID: 22123072 DOI: 10.1186/1476-511X-10-221

Abstract

Bacterial lipases received much attention for their substrate specificity and their ability to function in extreme environments (pH, temperature...). Many staphylococci produced lipases which were released into the culture medium. Reports of thermostable lipases from Staphylococcus sp. and active in alkaline conditions are not previously described.A newly soil-isolated Staphylococcus sp. strain ESW secretes an induced lipase in the culture medium. The effects of temperature, pH and various components in a detergent on the activity and stability of Staphylococcus sp. lipase (SL1) were studied in a preliminary evaluation for use in detergent formulation solutions. The enzyme was highly active over a wide range of pH from 9.0 to 13.0, with an optimum at pH 12.0. The relative activity at pH 13.0 was about 60% of that obtained at pH 12.0. It exhibited maximal activity at 60°C. This novel lipase, showed extreme stability towards non-ionic and anionic surfactants after pre-incubation for 1 h at 40°C, and relative stability towards oxidizing agents. Additionally, the crude enzyme showed excellent stability and compatibility with various commercial solid and liquid detergents.

These properties added to the high activity in high alkaline pH make this novel lipase an ideal choice for application in detergent formulations.

Enzymatic hydrolysis of organic-core microcapsules to produce aqueous-core microcapsules

Veronique Breguet, Vojislav Vojinovic, Urs Von Stockar, Ian W MarisonPMID: 18382924 DOI: 10.1080/02652040701843461

Abstract

This paper describes the development of a new method to obtain aqueous-core microcapsules from organic-core capsules. The direct production of microcapsules, using tripropionin as organic material, followed by the hydrolysis of the core by a lipase was investigated. The enzymatic study showed that the enzyme obeyed a Michaelis-Menten mechanism and conditions for optimal activity were pH 7.5, 25-37 degrees C and 0% NaCl. Under these conditions, incubation of tripropionin-alginate microcapsules in a buffer containing the enzyme successfully produced aqueous-core capsules with reduced accumulation of alginate in the core in approximately 3 h.Purification and characterization of a novel lipase from the digestive glands of a primitive animal: the scorpion

Nacim Zouari, Nabil Miled, Slim Cherif, Hafedh Mejdoub, Youssef GargouriPMID: 16154275 DOI: 10.1016/j.bbagen.2005.08.005

Abstract

Higher animal's lipases are well characterized, however, much less is known about lipases from primitive ones. We choose the scorpion, one of the most ancient invertebrates, as a model of a primitive animal. A lipolytic activity was located in the scorpion digestive glands, from which a scorpion digestive lipase (SDL) was purified. Pure SDL, a glycosylated protein, has a molecular mass of 50 kDa, it presents the interfacial activation phenomenon. It was found to be more active on short-chain triacylglycerols than on long-chain triacylglycerols. SDL is a serine enzyme and possesses one accessible sulfhydryl group which is not essential for the catalysis. Among the NH2-terminal 33 residues, a 17 amino acids sequence shows similarities with sequence of Drosophila melanogaster putative lipase. Interestingly, neither colipase, nor bile salts were detected in the scorpion hepatopancreas. This indicates that colipase evolved in vertebrates simultaneously with the appearance of an exocrine pancreas and a true liver which produces bile salts. Furthermore, polyclonal antibodies directed against SDL failed to recognise the classical digestive lipases. Altogether, these results suggest that SDL is a member of a new group of digestive lipases belonging to invertebrates.VITAMIN B-12 DEFICIENCY AND TRIPROPIONIN TOXICITY

J E GORDONPMID: 14187687 DOI: 10.1111/j.1753-4887.1964.tb07779.x

Abstract

Biochemical and molecular characterization of a lipase produced by Rhizopus oryzae

Riadh Ben Salah, Habib Mosbah, Ahmed Fendri, Ali Gargouri, Youssef Gargouri, Hafedh MejdoubPMID: 16842350 DOI: 10.1111/j.1574-6968.2006.00323.x

Abstract

A novel strain of Rhizopus oryzae WPG secretes a noninduced lipase (ROLw) in the culture medium; purified ROLw is a protein of 29 kDa, the 45 N-terminal amino acid residues were sequenced, this sequence is very homologous to Rhizopus delemar lipase (RDL), Rhizopus niveus lipase (RNL) and R. oryzae lipase (ROL29) sequences; the cloning and sequencing of the part of the gene encoding the mature ROLw, shows two nucleotides differences with RDL, RNL and ROL29 sequences corresponding to the change of the residues 134 and 200; ROLw does not present the interfacial activation phenomenon when using tripropionin or vinyl propionate as substrates; the lipase activity is maximal at pH 8 and at 37 degrees C, specific activities of 3500 or 900 U mg(-1) were measured at 37 degrees C and at pH 8, using olive oil emulsion or tributyrin as substrates, respectively; ROLw is unable to hydrolyse triacylglycerols in the presence of high concentration of bile salts; it is a serine enzyme as it is inhibited by tetrahydrolipstatin and was stable between pH 5 and pH 8.TOXICITY OF TRIPROPIONIN IN RATS FED A VITAMIN B12-DEFICIENT DIET

G D GAMMON, B W AGRANOFFPMID: 14115266 DOI: 10.3181/00379727-114-28743

Abstract

Biochemical characterization, cloning, and molecular modelling of chicken pancreatic lipase

Ahmed Fendri, Fakher Frikha, Habib Mosbah, Nabil Miled, Nacim Zouari, Abir Ben Bacha, Adel Sayari, Hafedh Mejdoub, Youssef GargouriPMID: 16780787 DOI: 10.1016/j.abb.2006.04.018

Abstract

Chicken pancreatic lipase (CPL) was purified from delipidated pancreas. Pure CPL was obtained after ammonium sulphate fractionation, then DEAE-cellulose, Sephacryl S-200 gel filtration, and FPLC Mono-Q Sepharose columns. The pure lipase is a glycosylated monomer having a molecular mass of about 50kDa. The 23 N-terminal amino acid residues of CPL were sequenced. The sequence is similar to those of avian and mammalian pancreatic lipases. CPL presents the interfacial activation phenomenon tested with tripropionin or vinyl ester. When CPL was inhibited by synthetic detergent (TX-100) or amphipathic protein (BSA), simultaneous addition of bile salts and colipase was required to restore the full CPL activity. In the absence of colipase and bile salts, CPL was unable to hydrolyse tributyrin emulsion. This enzyme can tolerate, more efficiently than HPL, the accumulation of long-chain free fatty acids at the interface when olive oil emulsion was used as substrate in the absence of bile salts and colipase. The CPL activity, under these conditions, was linear whereas that of HPL decreased rapidly. Anti-TPL polyclonal antibodies cross-reacted specifically with CPL. The gene encoding the mature CPL was cloned and sequenced. The deduced amino acid sequence of the mature lipase shows a high degree of homology with the mammalian pancreatic lipases. A 3D structure model of CPL was built using the HPL structure as template. We have concluded that a slight increase in the exposed hydrophobic residues on the surface of CPL, as compared to HPL, could be responsible for a higher tolerance to the presence of long-chain free fatty acids at the lipid/water interface.Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study

L Nini, L Sarda, L C Comeau, E Boitard, J P Dubès, H ChahinianPMID: 11750885 DOI: 10.1016/s1388-1981(01)00172-x

Abstract

We have studied the enzymatic hydrolysis of solutions and emulsions of vinyl propionate, vinyl butyrate and tripropionin by lipases of various origin and specificity. Kinetic studies of the hydrolysis of short-chain substrates by microbial triacylglycerol lipases from Rhizopus oryzae, Mucor miehei, Candida rugosa, Candida antarctica A and by (phospho)lipase from guinea-pig pancreas show that these lipolytic enzymes follow the Michaelis-Menten model. Surprisingly, the activity against solutions of tripropionin and vinyl esters ranges from 70% to 90% of that determined against emulsions. In contrast, a non-hyperbolic (sigmoidal) dependence of enzyme activity on ester concentration is found with human pancreatic lipase, triacylglycerol lipase from Humicola lanuginosa (Thermomyces lanuginosa) and partial acylglycerol lipase from Penicillium camembertii and the same substrates. In all cases, no abrupt jump in activity (interfacial activation) is observed at substrate concentration corresponding to the solubility limit of the esters. Maximal lipolytic activity is always obtained in the presence of emulsified ester. Despite progress in the understanding of structure-function of lipases, interpretation of the mode of action of lipases active against solutions of short-chain substrates remains difficult. Actually, it is not known whether these enzymes, which possess a lid structure, are in open or/and closed conformation in the bulk phase and whether the opening of the lid that gives access to the catalytic triad is triggered by interaction of the enzyme molecule with monomeric substrates or/and multimolecular aggregates (micelles) both present in the bulk phase. From the comparison of the behaviour of lipases used in this study which, in some cases, follow the Michaelis-Menten model and, in others, deviate from classical kinetics, it appears that the activity of classical lipases against soluble short-chain vinyl esters and tripropionin depends not only on specific interaction with single substrate molecules at the catalytic site of the enzyme but also on physico-chemical parameters related to the state of association of the substrate dispersed in the aqueous phase. It is assumed that the interaction of lipase with soluble multimolecular aggregates of tripropionin or short-chain vinyl esters or the formation of enzyme-substrate mixed micelles with ester bound to lipase, might represent a crucial step that triggers the structural transition to the open enzyme conformation by displacement of the lid.Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG

Henri Chahinian, Lylia Nini, Elisabeth Boitard, Jean-Paul Dubès, Louis-Claude Comeau, Louis SardaPMID: 12216836 DOI: 10.1007/s11745-002-0946-7